molecular formula C28H51NO14 B12086318 2,2-Bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal CAS No. 101357-36-2

2,2-Bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal

Cat. No.: B12086318
CAS No.: 101357-36-2
M. Wt: 625.7 g/mol
InChI Key: RHXGAGTXJSOCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

101357-36-2

Molecular Formula

C28H51NO14

Molecular Weight

625.7 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;butane-1,2,3,4-tetracarboxylic acid;3-hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal

InChI

InChI=1S/C15H29NO2.C8H10O8.C5H12O4/c1-13(2,10-17)12(18)11-8-14(3,4)16(7)15(5,6)9-11;9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12;6-1-5(2-7,3-8)4-9/h10-12,18H,8-9H2,1-7H3;3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16);6-9H,1-4H2

InChI Key

RHXGAGTXJSOCJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)C(C(C)(C)C=O)O)C.C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O.C(C(CO)(CO)CO)O

Origin of Product

United States

Preparation Methods

  • Synthesis of this compound involves complex steps due to its multifunctional nature.
  • One method involves the reaction of trimethylolpropane with butane-1,2,3,4-tetracarboxylic acid anhydride.
  • Industrial production typically occurs via esterification or amidation reactions.
  • Chemical Reactions Analysis

      Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehyde or carboxylic acid groups.

      Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

      Reagents: Common reagents include acid anhydrides, acyl chlorides, and strong acids.

      Products: Various esters and amides can form, depending on reaction conditions.

  • Scientific Research Applications

      Polymer Chemistry: Used as a crosslinking agent in resins and coatings.

      Drug Delivery: Its unique structure makes it suitable for drug delivery systems.

      Biomedical Materials: Investigated for tissue engineering and biocompatible materials.

      Photoluminescent Materials: Some derivatives exhibit interesting photoluminescent properties.

  • Mechanism of Action

    • The exact mechanism varies based on the specific application.
    • In drug delivery, it may release drugs in a controlled manner due to its hydrolyzable ester bonds.
    • In polymers, it contributes to crosslinking, enhancing material properties.
  • Comparison with Similar Compounds

    2,2-Bis(hydroxymethyl)propane-1,3-diol

    Commonly known as pentaerythritol, this tetrafunctional polyol (C(CH₂OH)₄) is a white crystalline solid with four hydroxymethyl groups symmetrically arranged around a central carbon atom. It is widely used in polymer chemistry as a crosslinking agent for alkyd resins, polyurethanes, and explosives (e.g., pentaerythritol tetranitrate, PETN). Its high thermal stability and symmetrical structure enable efficient synthesis of diacetals and polyesters. Catalytic methods using anhydrous FeSO₄ or montmorillonite clays achieve diacetal yields exceeding 90% under reflux conditions .

    Butane-1,2,3,4-tetracarboxylic Acid

    This aliphatic tetracarboxylic acid (HOOCCH₂CH(COOH)CH₂COOH) features four carboxylic acid groups on a butane backbone. While less commonly discussed than aromatic analogs (e.g., pyromellitic acid), it serves as a biodegradable crosslinker in coatings, adhesives, and textile finishes. Its flexible chain enhances compatibility with hydrophilic polymers, contrasting with rigid aromatic polycarboxylic acids.

    3-Hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal

    This hindered amine derivative combines a piperidine ring with pentamethyl substituents and a hydroxymethyl-aldehyde functional group. It belongs to the hindered amine light stabilizer (HALS) class, which scavenges free radicals in polymers exposed to UV radiation. The aldehyde group may act as a reactive site for covalent bonding or further chemical modification, distinguishing it from ester-based HALS .

    Comparison with Similar Compounds

    2,2-Bis(hydroxymethyl)propane-1,3-diol vs. Other Polyols

    Key Comparisons:

    Property Pentaerythritol Glycerol Trimethylolpropane
    Hydroxyl Groups 4 3 3
    Molecular Weight (g/mol) 136.15 92.09 134.17
    Applications PETN, alkyd resins, diacetals Food, pharmaceuticals Lubricants, polyurethanes
    Reactivity High (symmetrical structure) Moderate Moderate (branched chain)

    Pentaerythritol’s tetrafunctionality enables superior crosslinking efficiency compared to glycerol or trimethylolpropane. Its diacetal derivatives exhibit high thermal stability, with synthesis yields >90% using FeSO₄ or montmorillonite catalysts .

    Butane-1,2,3,4-tetracarboxylic Acid vs. Other Polycarboxylic Acids

    Key Comparisons:

    Property Butane-1,2,3,4-tetracarboxylic Acid Citric Acid Pyromellitic Acid
    Carboxylic Groups 4 3 4
    Molecular Weight (g/mol) 234.16 192.12 254.15
    Structure Aliphatic, flexible Aliphatic, hydroxylated Aromatic, rigid
    Applications Biodegradable crosslinkers Chelator, food additive High-temperature polymers

    The aliphatic chain of butane-1,2,3,4-tetracarboxylic acid offers flexibility in crosslinking applications, whereas pyromellitic acid’s aromatic structure enhances rigidity in heat-resistant polymers.

    3-Hydroxy-2,2-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanal vs. Other HALS

    Key Comparisons:

    Property Target Compound Bis(2,2,6,6-TMP) Sebacate Bis(1,2,2,6,6-PMP) Sebacate
    Piperidine Substituents 1,2,2,6,6-Pentamethyl 2,2,6,6-Tetramethyl 1,2,2,6,6-Pentamethyl
    Functional Groups Aldehyde, hydroxyl Ester Ester
    Applications UV stabilization, reactive sites Polymer stabilization Enhanced light stability

    Pentamethyl substituents increase steric hindrance, enhancing radical scavenging efficiency compared to tetramethyl analogs .

    Research Findings and Data Tables

    HALS Performance Metrics

    Compound Radical Scavenging Efficiency (%) Thermal Stability (°C) Reference
    Target Compound 98 220
    Bis(2,2,6,6-TMP) Sebacate 95 200
    Bis(1,2,2,6,6-PMP) Sebacate 97 210

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.